2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
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Overview
Description
2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile can be achieved through several methods. One common approach involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under suitable experimental conditions . This method allows for the formation of the desired benzothiazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile can be compared with other similar compounds within the benzothiazole family:
2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbonitrile: Similar structure but with a different position of the carbonitrile group.
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile: Another isomer with the carbonitrile group at a different position.
2-oxo-2,3-dihydro-1,3-benzothiazole-4-carbonitrile: Yet another isomer with unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other isomers.
Properties
CAS No. |
864265-82-7 |
---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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